molecular formula C11H8Cl2N4O B8817100 2-((2,5-Dichloropyrimidin-4-yl)amino)benzamide CAS No. 1042434-76-3

2-((2,5-Dichloropyrimidin-4-yl)amino)benzamide

Cat. No. B8817100
Key on ui cas rn: 1042434-76-3
M. Wt: 283.11 g/mol
InChI Key: JXKDIJVHWJCJKX-UHFFFAOYSA-N
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Patent
US08440681B2

Procedure details

A mixture of 2-aminobenzamide (681 mg, 5.0 mmol), 2,4,5-trichloropyrimidine (2.75 g, 15 mmol, 3 equiv.) and concentrated HCl (aq) (1.72 mL, 20 mmol, 4 equiv.) in 2-propanol (100 mL) is heated at 60° C. for 12 h. The 2-propanol solvent is removed in vacuo. The resulting residue is neutralized to approximately pH=7 by adding 1 N NaOH (aq) followed by partition between EtOAc and water. Upon partition between EtOAc and water, a significant amount of precipitate is produced. This precipitate is collected by vacuum filtration and washed with small amounts of EtOAc and water, providing the product 2-(2,5-dichloropyrimidin-4-ylamino)benzamide; ESMS m/z 283.0 (M+H+).
Quantity
681 mg
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.72 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[Cl:11][C:12]1[N:17]=[C:16](Cl)[C:15]([Cl:19])=[CH:14][N:13]=1.Cl>CC(O)C>[Cl:11][C:12]1[N:17]=[C:16]([NH:1][C:2]2[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([NH2:6])=[O:5])[C:15]([Cl:19])=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
681 mg
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC=C1
Name
Quantity
2.75 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)Cl
Name
Quantity
1.72 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 2-propanol solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
by adding 1 N NaOH (aq)
CUSTOM
Type
CUSTOM
Details
by partition between EtOAc and water
CUSTOM
Type
CUSTOM
Details
Upon partition between EtOAc and water
CUSTOM
Type
CUSTOM
Details
a significant amount of precipitate is produced
FILTRATION
Type
FILTRATION
Details
This precipitate is collected by vacuum filtration
WASH
Type
WASH
Details
washed with small amounts of EtOAc and water

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC1=C(C(=O)N)C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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